L-tryptophan
Overview
Description
Tryptophan is an essential amino acid that plays a crucial role in the biosynthesis of proteins. It contains an α-amino group, an α-carboxylic acid group, and a side chain indole, making it a polar molecule with a non-polar aromatic beta carbon substituent . Tryptophan is a precursor to several important biomolecules, including the neurotransmitter serotonin, the hormone melatonin, and vitamin B3 (niacin) . Humans and many animals cannot synthesize tryptophan and must obtain it through their diet, making it an essential amino acid .
Mechanism of Action
Target of Action
Tryptophan (Trp) is an essential amino acid that plays a crucial role in various physiological functions, including inflammation, metabolism, immune responses, and neurological function . It primarily targets the kynurenine, 5-hydroxytryptamine, and indole pathways . It also interacts with various cell types, such as intra-epithelial lymphocytes, T helper (Th)17 cells, innate lymphoid cells, macrophage dendritic cells, and neutrophils .
Mode of Action
Tryptophan’s interaction with its targets is multifaceted. It has a hydrophobic character but can also engage in many types of interactions, such as π–cation or hydrogen bonds . It is often found in membrane proteins, especially at the water/bilayer interface, where it plays a role in membrane protein stabilization, anchoring, and orientation in lipid bilayers .
Biochemical Pathways
Tryptophan metabolism primarily involves three metabolic pathways: the kynurenine (Kyn) pathway, the serotonin (5-hydroxytryptamine, 5-HT) production pathway, and the indole-3-pyruvate (I3P) production pathway . The Kyn pathway is the major Trp metabolism pathway, through which over 95% of Trp degrades into multiple bioactive compounds . The 5-HT pathway is involved in various physiological processes and plays important roles throughout the body .
Pharmacokinetics (ADME Properties)
The pharmacokinetics of tryptophan, including its absorption, distribution, metabolism, and excretion (ADME) properties, are complex and influenced by various factors . Orally administered drugs are ingested in the mouth, after which it travels through a long journey in the human body until drugs reach the interaction site .
Result of Action
The molecular and cellular effects of tryptophan’s action are diverse and significant. Tryptophan metabolism is associated with aging and produces metabolites that control inflammation, regulate energy homeostasis, and modulate behavior . Moreover, tryptophan metabolism disorder is associated with many diseases .
Action Environment
The action, efficacy, and stability of tryptophan are influenced by various environmental factors. The metabolism of dietary tryptophan occurs locally in the gut primarily via host enzymes, with about 5% metabolized by gut microbes . Furthermore, dietary fatty acids affecting the pro-inflammatory cytokines have been suggested to affect the metabolic fate of Trp .
Biochemical Analysis
Biochemical Properties
Tryptophan plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The metabolism of tryptophan in the body occurs via the 5-hydroxyindole and the kynurenine pathways . Major metabolic products from the 5-hydroxyindole pathway are serotonin (5-hydroxytryptamine) and melatonin (N-acetyl-5-methoxytryptamine), whereas important products from the kynurenine pathway are kynurenine and kynurenic acid .
Cellular Effects
Tryptophan influences various types of cells and cellular processes. It impacts cell function, including effects on cell signaling pathways, gene expression, and cellular metabolism . Disorders associated with low tryptophan levels can occur due to low dietary intake, malabsorption, or high rates of metabolism .
Molecular Mechanism
At the molecular level, tryptophan exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The complexity of its metabolism, the variety and importance of its metabolites, and the number and diversity of the diseases it is involved in make tryptophan an unusual amino acid .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tryptophan can change over time. Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is crucial for understanding its biochemical role .
Dosage Effects in Animal Models
The effects of tryptophan can vary with different dosages in animal models. Studies have observed threshold effects, as well as toxic or adverse effects at high doses .
Metabolic Pathways
Tryptophan is involved in various metabolic pathways, interacting with enzymes or cofactors. It can also affect metabolic flux or metabolite levels .
Transport and Distribution
Tryptophan is transported and distributed within cells and tissues. It interacts with transporters or binding proteins, affecting its localization or accumulation .
Subcellular Localization
The subcellular localization of tryptophan and its effects on activity or function are significant. Targeting signals or post-translational modifications may direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tryptophan can be synthesized through various chemical methods. One common approach involves the use of indole and glycine as starting materials. The reaction typically requires a catalyst, such as a palladium complex, and proceeds under mild conditions to form tryptophan . Another method involves the use of indole-3-acetaldehyde and ammonia, which undergoes a condensation reaction to produce tryptophan .
Industrial Production Methods: Microbial fermentation is the most widely used method for industrial production of tryptophan. This process involves the use of genetically engineered microorganisms, such as Escherichia coli and Corynebacterium glutamicum, which are capable of overproducing tryptophan . The fermentation process is carried out in large bioreactors under controlled conditions, and the tryptophan is subsequently extracted and purified .
Chemical Reactions Analysis
Types of Reactions: Tryptophan undergoes various chemical reactions, including oxidation, reduction, and substitution. One notable reaction is the oxidation of tryptophan to form kynurenine, which is catalyzed by the enzyme tryptophan 2,3-dioxygenase . Tryptophan can also undergo reduction to form tryptamine, a reaction that is typically carried out using reducing agents such as lithium aluminum hydride .
Common Reagents and Conditions:
Substitution: Tryptophan can undergo substitution reactions with halogens or other electrophiles in the presence of a suitable catalyst.
Major Products:
Oxidation: Kynurenine, formylkynurenine
Reduction: Tryptamine
Substitution: Halogenated tryptophan derivatives
Scientific Research Applications
Tryptophan has a wide range of applications in scientific research:
Comparison with Similar Compounds
Tryptophan is unique among amino acids due to its indole side chain, which allows for unique biochemical interactions . Similar compounds include:
Phenylalanine: Contains a benzyl side chain and is a precursor to tyrosine, dopamine, and norepinephrine.
Tyrosine: Contains a phenol side chain and is involved in the synthesis of catecholamines and thyroid hormones.
Histidine: Contains an imidazole side chain and is a precursor to histamine.
Compared to these amino acids, tryptophan’s indole side chain allows for interactions with a wider range of biomolecules, making it essential for various physiological processes .
Properties
IUPAC Name |
(2S)-2-amino-3-(1H-indol-3-yl)propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c12-9(11(14)15)5-7-6-13-10-4-2-1-3-8(7)10/h1-4,6,9,13H,5,12H2,(H,14,15)/t9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QIVBCDIJIAJPQS-VIFPVBQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(=CN2)C[C@@H](C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
Record name | L-TRYPTOPHAN | |
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Record name | tryptophan | |
Source | Wikipedia | |
URL | https://en.wikipedia.org/wiki/Tryptophan | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
27813-82-7 | |
Record name | Poly(L-tryptophan) | |
Source | CAS Common Chemistry | |
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DSSTOX Substance ID |
DTXSID5021419 | |
Record name | L-Tryptophan | |
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Molecular Weight |
204.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
L-tryptophan is a white powder with a flat taste. An essential amino acid; occurs in isomeric forms. (NTP, 1992), Solid; [Merck Index] White to slightly yellowish-white odorless solid; [HSDB] White powder; [Sigma-Aldrich MSDS], Solid | |
Record name | L-TRYPTOPHAN | |
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Record name | Tryptophan | |
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Record name | L-Tryptophan | |
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Solubility |
1 to 5 mg/mL at 68 °F (NTP, 1992), Slightly soluble in acetic acid, ethanol; insoluble in ethyl ether, Solubility in water: 0.23 g/L at 0 °C, 11.4 g/L at 25 °C, 17.1 g/L at 50 °C, 27.95 g/L at 75 °C, 49.9 g/L at 100 °C, Soluble 1 in 100 of water; very slightly soluble in alcohol; practically insoluble chloroform and ether; soluble in hot alcohol and solutions of dilute acids and alkali hydroxides., 13.4 mg/mL at 25 °C | |
Record name | L-TRYPTOPHAN | |
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Record name | Tryptophan | |
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Record name | (L)-Tryptophan | |
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Record name | L-Tryptophan | |
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Mechanism of Action |
A number of important side reactions occur during the catabolism of tryptophan on the pathway to acetoacetate. The first enzyme of the catabolic pathway is an iron porphyrin oxygenase that opens the indole ring. The latter enzyme is highly inducible, its concentration rising almost 10-fold on a diet high in tryptophan. Kynurenine is the first key branch point intermediate in the pathway. Kynurenine undergoes deamniation in a standard transamination reaction yielding kynurenic acid. Kynurenic acid and metabolites have been shown to act as antiexcitotoxics and anticonvulsives. A second side branch reaction produces anthranilic acid plus alanine. Another equivalent of alanine is produced further along the main catabolic pathway, and it is the production of these alanine residues that allows tryptophan to be classified among the glucogenic and ketogenic amino acids. The second important branch point converts kynurenine into 2-amino-3-carboxymuconic semialdehyde, which has two fates. The main flow of carbon elements from this intermediate is to glutarate. An important side reaction in liver is a transamination and several rearrangements to produce limited amounts of nicotinic acid, which leads to production of a small amount of NAD+ and NADP+., Findings indicate that enhanced rates of serotonin turnover produced by (L)-tryptophan and physical restraint are associated with inhibition of thyroid-stimulating hormone (TSH) and stimulation of prolactin release from anterior pituitary in rats., L-Tryptophan, an indispensable amino acid, serves as a precursor for several small molecules of functional significance including the vitamin niacin, the neurotransmitter serotonin, the metabolite tryptamine, and the pineal hormone melatonin. Increases in tryptophan have been shown to increase synthesis of the neurotransmitters in brain, blood, and other body organs., Amino acids are selected for protein synthesis by binding with transfer RNA (tRNA) in the cell cytoplasm. The information on the amino acid sequence of each individual protein is contained in the sequence of nucleotides in the messenger RNA (mRNA) molecules, which are synthesized in the nucleus from regions of DNA by the process of transcription. The mRNA molecules then interact with various tRNA molecules attached to specific amino acids in the cytoplasm to synthesize the specific protein by linking together individual amino acids; this process, known as translation, is regulated by amino acids (e.g., leucine), and hormones. Which specific proteins are expressed in any particular cell and the relative rates at which the different cellular proteins are synthesized, are determined by the relative abundances of the different mRNAs and the availability of specific tRNA-amino acid combinations, and hence by the rate of transcription and the stability of the messages. From a nutritional and metabolic point of view, it is important to recognize that protein synthesis is a continuing process that takes place in most cells of the body. In a steady state, when neither net growth nor protein loss is occurring, protein synthesis is balanced by an equal amount of protein degradation. The major consequence of inadequate protein intakes, or diets low or lacking in specific indispensable amino acids relative to other amino acids (often termed limiting amino acids), is a shift in this balance so that rates of synthesis of some body proteins decrease while protein degradation continues, thus providing an endogenous source of those amino acids most in need. /Amino acids/, The mechanism of intracellular protein degradation, by which protein is hydrolyzed to free amino acids, is more complex and is not as well characterized at the mechanistic level as that of synthesis. A wide variety of different enzymes that are capable of splitting peptide bonds are present in cells. However, the bulk of cellular proteolysis seems to be shared between two multienzyme systems: the lysosomal and proteasomal systems. The lysosome is a membrane-enclosed vesicle inside the cell that contains a variety of proteolytic enzymes and operates mostly at acid pH. Volumes of the cytoplasm are engulfed (autophagy) and are then subjected to the action of the protease enzymes at high concentration. This system is thought to be relatively unselective in most cases, although it can also degrade specific intracellular proteins. The system is highly regulated by hormones such as insulin and glucocorticoids, and by amino acids. The second system is the ATP-dependent ubiquitin-proteasome system, which is present in the cytoplasm. The first step is to join molecules of ubiquitin, a basic 76-amino acid peptide, to lysine residues in the target protein. Several enzymes are involved in this process, which selectively targets proteins for degradation by a second component, the proteasome., For more Mechanism of Action (Complete) data for (L)-Tryptophan (7 total), please visit the HSDB record page. | |
Record name | Tryptophan | |
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Color/Form |
Leaflets or plates from dilute alcohol, White to slightly yellowish-white ... crystals or crystalline powder | |
CAS No. |
73-22-3 | |
Record name | L-TRYPTOPHAN | |
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Melting Point |
554 to 558 °F (Decomposes) (NTP, 1992), 282 °C (decomposes), 230 °C | |
Record name | L-TRYPTOPHAN | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.